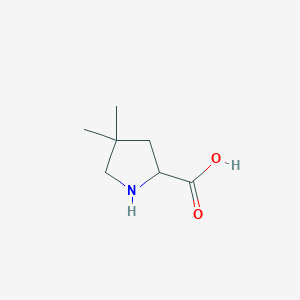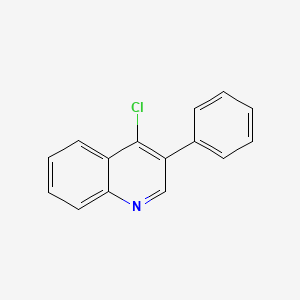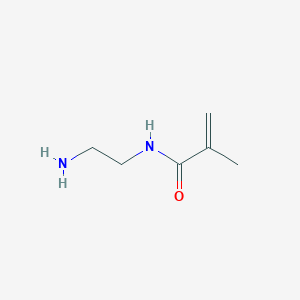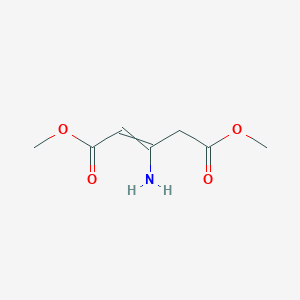
4,4-二甲基吡咯烷-2-羧酸
描述
“4,4-Dimethylpyrrolidine-2-carboxylic acid” is a chemical compound with the CAS Number 63624-41-9 . It has a linear formula of C7H13NO2 . The compound is also known as 4,4-dimethylproline . It is an off-white solid .
Molecular Structure Analysis
The molecular weight of “4,4-Dimethylpyrrolidine-2-carboxylic acid” is 143.19 g/mol . The InChI code is 1S/C7H13NO2/c1-7(2)3-5(6(9)10)8-4-7/h5,8H,3-4H2,1-2H3,(H,9,10) .
Physical And Chemical Properties Analysis
“4,4-Dimethylpyrrolidine-2-carboxylic acid” is an off-white solid . Its molecular weight is 143.19 g/mol .
科学研究应用
合成方法和反应
羧基转化为三嗪基
一项研究展示了羧酸(包括类似于 4,4-二甲基吡咯烷-2-羧酸的羧酸)转化为 4,6-二甲氧基-1,3,5-三嗪,该过程应用于潜在抗真菌产品的制备中 (Oudir, Rigo, Hénichart, & Gautret, 2006).
羧酸-胺缩合
芳基硼酸和 4-(N,N-二甲氨基)吡啶 N-氧化物 (DMAPO) 已被用于催化羧酸和胺之间的缩合,生成酰胺。该方法已应用于药物合成中 (Ishihara & Lu, 2016).
羧酸的光释放保护基
2,5-二甲基苯甲酰色团已被提议作为羧酸的新型光致去除保护基,在光解后显示出有效的分子内氢提取 (Klan, Zabadal, & Heger, 2000).
超分子化学和晶体工程
晶体中的氢键模式
对二甲基吡咯衍生物(在结构上可能与 4,4-二甲基吡咯烷-2-羧酸相关)中氢键模式的研究,提供了对这些化合物的晶体和分子结构的见解 (Senge & Smith, 2005).
金属有机骨架 (MOF)
刚性和角形的四羧酸(结合咪唑鎓基团)已被用于构建具有吡啶基连接体的非互穿带电金属有机骨架,展示了电子环境在选择性气体吸附中的重要性 (Sen et al., 2014).
有机合成和表征
- 酯化和内酯化方法:已使用苯甲酸酐衍生物合成羧酸的羧酸酯和内酯,其中 4-(二甲氨基)吡啶充当催化剂。该方法已应用于各种有机合成,包括赤藓糖-油菜酸内酯和八内酯 A 和 B 的内酯部分 (Shiina et al., 2004).
安全和危害
The safety information for “4,4-Dimethylpyrrolidine-2-carboxylic acid” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
属性
IUPAC Name |
4,4-dimethylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-7(2)3-5(6(9)10)8-4-7/h5,8H,3-4H2,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNWSJQJILLEBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(NC1)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethane-1,2-diyl bis[(2-chloroethyl)carbamate]](/img/structure/B3192544.png)


![Ethyl 3-[2-(benzoylamino)phenyl]-2-oxopropanoate](/img/structure/B3192557.png)


![2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B3192591.png)


![Butanoic acid, 4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]-](/img/structure/B3192607.png)
